

Spectroscopic data (NMR, IR, Mass Spec) of 6-Amino-1-methyl-5-nitrosouracil

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Compound of Interest

Compound Name: 6-Amino-1-methyl-5-nitrosouracil

Cat. No.: B114625

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In-Depth Technical Guide to 6-Amino-1-methyl-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of **6-Amino-1-methyl-5-nitrosouracil**. This compound, with the Chemical Abstracts Service (CAS) number 6972-78-7, has a molecular formula of $C_5H_6N_4O_3$ and a molecular weight of 170.13 g/mol ^{[1][2][3][4][5]}. Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this guide presents predicted data based on the known spectral characteristics of its precursor, 6-amino-1-methyluracil, and related nitrosouracil derivatives.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Amino-1-methyl-5-nitrosouracil**. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~3.4	Singlet	3H	N1-CH ₃
~7.5-8.5	Broad Singlet	2H	C6-NH ₂
~10.5-11.5	Broad Singlet	1H	N3-H

Note: The chemical shifts are predicted for a solution in DMSO-d₆. The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~30	N1-CH ₃
~100-110	C5
~150	C4
~155	C2
~160	C6

Note: The chemical shifts are predicted for a solution in DMSO-d₆. The C5 carbon is expected to be significantly shifted downfield upon nitrosation compared to 6-amino-1-methyluracil.

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (NH and NH ₂)
~1720	Strong	C=O stretching (C4=O)
~1680	Strong	C=O stretching (C2=O)
~1620	Medium	N-H bending
~1500	Medium	N=O stretching
~1450	Medium	C-N stretching

Note: The presence of the nitroso group (N=O) is expected to introduce a characteristic absorption band in the 1500 cm⁻¹ region.

Table 4: Mass Spectrometry Data

m/z	Interpretation
170.04	[M] ⁺ (Molecular Ion)
141.05	[M-NO] ⁺
113.06	[M-NO-CO] ⁺

Note: The exact mass of the molecular ion is calculated as 170.04399. The fragmentation pattern is predicted to involve the loss of the nitroso group and subsequent loss of carbon monoxide.

Experimental Protocols

The synthesis of **6-Amino-1-methyl-5-nitrosouracil** is typically achieved through the nitrosation of 6-amino-1-methyluracil. The following is a generalized protocol based on established methods for the nitrosation of similar uracil derivatives.

Synthesis of 6-Amino-1-methyl-5-nitrosouracil

Materials:

- 6-Amino-1-methyluracil
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl) or Acetic Acid
- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper

Procedure:

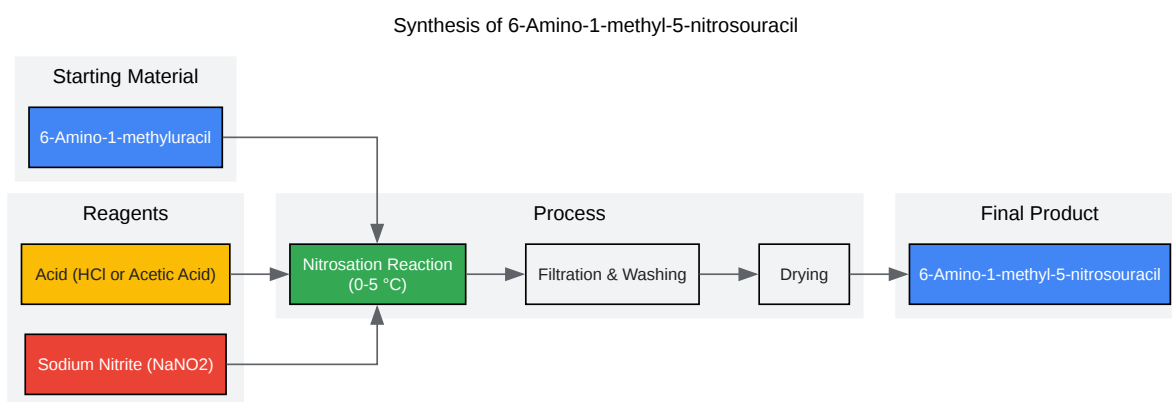
- A suspension of 6-amino-1-methyluracil in water or a dilute acid (e.g., acetic acid) is prepared in a flask and cooled to 0-5 °C using an ice bath.[6][7]
- While stirring vigorously, a solution of sodium nitrite in water is added dropwise to the cooled suspension. The molar ratio of sodium nitrite to 6-amino-1-methyluracil should be approximately 1:1.
- The reaction mixture is stirred at 0-5 °C for a specified period, typically ranging from 30 minutes to a few hours, during which a colored precipitate of **6-Amino-1-methyl-5-nitrosouracil** forms.[6]
- The precipitate is collected by vacuum filtration using a Buchner funnel.
- The collected solid is washed with cold water and then dried under vacuum to yield the final product.

Characterization: The identity and purity of the synthesized **6-Amino-1-methyl-5-nitrosouracil** can be confirmed using the spectroscopic methods outlined above (NMR, IR, and Mass Spectrometry) and by its melting point, which is reported to be above 300 °C.[4]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of **6-Amino-1-methyl-5-nitrosouracil**.



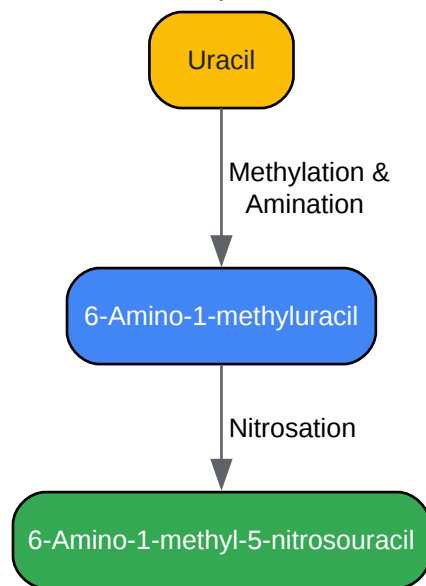
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Caption: Workflow for the synthesis of **6-Amino-1-methyl-5-nitrosouracil**.

Relationship of Uracil Derivatives

This diagram shows the structural relationship between uracil, the precursor 6-amino-1-methyluracil, and the final product.

Structural Relationship of Uracil Derivatives



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Caption: Structural evolution from uracil to the target compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The experimental protocol is a general guideline and may require optimization for specific laboratory conditions. No information regarding the involvement of **6-Amino-1-methyl-5-nitrosouracil** in biological signaling pathways was found in the conducted literature search.

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